molecular formula C13H17ClN2O B1422486 2-chloro-N-{[4-(pyrrolidin-1-yl)phenyl]methyl}acetamide CAS No. 1258641-30-3

2-chloro-N-{[4-(pyrrolidin-1-yl)phenyl]methyl}acetamide

Cat. No. B1422486
M. Wt: 252.74 g/mol
InChI Key: LWHVZPRCUHFPJL-UHFFFAOYSA-N
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Description

2-Chloro-N-{[4-(pyrrolidin-1-yl)phenyl]methyl}acetamide is an artificial compound categorized as an amide . It exhibits inhibitory properties against the enzyme acetylcholinesterase, which is responsible for the degradation of the neurotransmitter acetylcholine .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C12H15ClN2O . It consists of a pyrrolidine ring attached to a phenyl group and an acetamide group .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Its molecular weight is 238.72 , and it has a melting point of 175 - 177 degrees Celsius .

Scientific Research Applications

Certainly! Let’s delve into the scientific research applications of 2-chloro-N-{[4-(pyrrolidin-1-yl)phenyl]methyl}acetamide . This compound, also known as 2-chloro-N-[4-(1-pyrrolidinyl)benzyl]acetamide , has a molecular weight of 252.74 g/mol and the chemical formula C₁₃H₁₇ClN₂O . Here are six unique applications:

  • Neurotransmission Modulation

    • Summary : 2-Chloro-N-{[4-(pyrrolidin-1-yl)phenyl]methyl}acetamide contributes to the modulation of neurotransmission processes mediated by acetylcholine, offering potential implications for various physiological and neurological phenomena .
  • Antibacterial and Antifungal Activity

    • Summary : Researchers synthesized 2,4-disubstituted thiazole derivatives (including 2-chloro-N-{[4-(pyrrolidin-1-yl)phenyl]methyl}acetamide) and evaluated their in vitro antibacterial and antifungal activities. The compound showed activity against Gram-positive bacteria (Enterococcus faecalis), Gram-negative bacteria (Pseudomonas aeruginosa, Klebsiella pneumoniae, E. coli), and yeast (Candida albicans, C. glabrata, C. krusei, C. parapsilosis) .

Safety And Hazards

The compound is classified with the signal word “Warning” and is associated with several hazard statements, including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) .

Future Directions

The future directions for this compound could involve further exploration of its inhibitory properties against acetylcholinesterase . Given the role of this enzyme in neurotransmission, the compound could have potential applications in the treatment of conditions related to neurotransmitter imbalances .

properties

IUPAC Name

2-chloro-N-[(4-pyrrolidin-1-ylphenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O/c14-9-13(17)15-10-11-3-5-12(6-4-11)16-7-1-2-8-16/h3-6H,1-2,7-10H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWHVZPRCUHFPJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-{[4-(pyrrolidin-1-yl)phenyl]methyl}acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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